molecular formula C16H15ClN2O2 B2604911 N'-(chloroacetyl)-2,2-diphenylacetohydrazide CAS No. 909370-76-9

N'-(chloroacetyl)-2,2-diphenylacetohydrazide

Cat. No.: B2604911
CAS No.: 909370-76-9
M. Wt: 302.76
InChI Key: CXAMXCRTIAIZOW-UHFFFAOYSA-N
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Description

N'-(chloroacetyl)-2,2-diphenylacetohydrazide is a hydrazide derivative characterized by a chloroacetyl group (-COCH₂Cl) attached to the hydrazide nitrogen of 2,2-diphenylacetic acid. Characterization typically employs elemental analysis, IR spectroscopy (C=O stretch ~1680–1700 cm⁻¹, NH stretch ~3200–3365 cm⁻¹), and NMR spectroscopy (aromatic protons δ 7.1–7.5 ppm, methylene protons δ 4.0–5.1 ppm) .

Properties

IUPAC Name

N'-(2-chloroacetyl)-2,2-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-11-14(20)18-19-16(21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAMXCRTIAIZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(chloroacetyl)-2,2-diphenylacetohydrazide typically involves the reaction of 2,2-diphenylacetic acid hydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,2-diphenylacetic acid hydrazide+chloroacetyl chlorideN’-(chloroacetyl)-2,2-diphenylacetohydrazide+HCl\text{2,2-diphenylacetic acid hydrazide} + \text{chloroacetyl chloride} \rightarrow \text{N'-(chloroacetyl)-2,2-diphenylacetohydrazide} + \text{HCl} 2,2-diphenylacetic acid hydrazide+chloroacetyl chloride→N’-(chloroacetyl)-2,2-diphenylacetohydrazide+HCl

The reaction is typically conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of N’-(chloroacetyl)-2,2-diphenylacetohydrazide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N’-(chloroacetyl)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Condensation reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Condensation reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of N’-(chloroacetyl)-2,2-diphenylacetohydrazide.

    Condensation reactions: Hydrazones and related compounds.

    Oxidation and reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

N’-(chloroacetyl)-2,2-diphenylacetohydrazide has several applications in scientific research:

    Medicinal chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(chloroacetyl)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The diphenylacetyl moiety may contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below highlights structural variations among chloroacetyl hydrazides and their physicochemical implications:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Functional Groups Reference
N'-(chloroacetyl)-2,2-diphenylacetohydrazide 2,2-diphenylacetyl, chloroacetyl C₁₆H₁₅ClN₂O₂ 302.75 Chloroacetyl, hydrazide
N′-[(E)-(4-chlorophenyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide 4-chlorobenzylidene, hydroxy, diphenyl C₂₁H₁₇ClN₂O₂ 376.82 Benzylidene, hydroxy, hydrazide
2-(2-chlorophenoxy)-N′-(furan-2-ylmethylene)acetohydrazide 2-chlorophenoxy, furylmethylene C₁₃H₁₂ClN₂O₃ 285.70 Phenoxy, furan, hydrazide
3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide benzothiophene, pentadecyl, hydroxy C₃₀H₃₈ClN₂O₂S 537.14 Benzothiophene, long alkyl chain

Key Observations :

  • Chlorine Position : The 4-chlorophenyl group in enhances steric bulk and electronic effects compared to simpler chloroacetyl derivatives.
  • Hydroxy Groups : The hydroxy group in and may facilitate hydrogen bonding, improving biological interactions.

Biological Activity

N'-(Chloroacetyl)-2,2-diphenylacetohydrazide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a chloroacetyl group linked to a diphenylacetohydrazide moiety. This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, primarily focusing on its antimicrobial properties.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antibacterial activity against several pathogens. For instance, studies conducted on related hydrazides have shown effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismActivity Level
Staphylococcus aureusModerate to Good
Bacillus subtilisModerate
Pseudomonas aeruginosaModerate
Escherichia coliModerate

In a study analyzing various hydrazone derivatives, it was found that certain derivatives exhibited significant antibacterial effects against these microorganisms, indicating the potential of this compound in combating bacterial infections .

Antifungal Activity

Contrastingly, the antifungal activity of compounds in this class has generally been less promising. Reports indicate that while some hydrazides show moderate antibacterial properties, they often lack efficacy against common fungal pathogens. For instance, none of the tested compounds demonstrated significant antifungal activity against species such as Candida albicans or Aspergillus niger .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of hydrazide derivatives:

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